

A Technical Guide to the Core Structural Features of Syringin

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the key structural features of the **syringin** molecule (also known as Eleutheroside B or lilacin).[1][2] **Syringin** is a naturally occurring phenylpropanoid glycoside widely distributed in various plants, including those from the Acanthopanax and Syringa genera.[3][4] It is recognized for its significant pharmacological activities, including immunomodulatory, anti-inflammatory, anti-tumor, and neuroprotective effects.[3][5] A thorough understanding of its molecular architecture is crucial for structure-activity relationship (SAR) studies, synthetic derivatization, and the development of novel therapeutics.

Core Molecular Architecture

Syringin (Molecular Formula: C₁₇H₂₄O₉; Average Molecular Weight: 372.37 g/mol) is a composite structure formed from two primary building blocks: a phenylpropanoid aglycone and a glucose sugar moiety.[3][6] These units are covalently joined by a specific glycosidic bond.

The fundamental structure consists of:

- An Aglycone Core: The non-sugar portion is sinapyl alcohol, a substituted phenylpropanoid.
 [1][6]
- A Glycosidic Linkage: An O-glycosidic bond connects the aglycone to the sugar.



• A Sugar Moiety: The sugar component is a single D-glucose unit in its pyranose form.[1][2]

The systematic IUPAC name for **syringin** is (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy}oxane-3,4,5-triol.[1][6]

Caption: 2D representation of the **syringin** molecule's core structure.

Detailed Structural Features

The aglycone of **syringin** is derived from sinapyl alcohol. Its key features are:

- Aromatic System: A symmetrically 1,3,4,5-tetrasubstituted benzene ring forms the core of the aglycone.[7]
- Methoxy Groups: Two methoxy (-OCH₃) groups are present at the C-3 and C-5 positions of the aromatic ring.[8] These groups are electron-donating and influence the chemical reactivity and properties of the molecule.
- Propenol Side Chain: A three-carbon side chain, specifically an (E)-3-hydroxy-1-propenyl group, is attached to the C-1 position of the ring.[2][6] The trans (E) configuration of the double bond is a critical stereochemical feature.
- Phenolic Oxygen: The hydroxyl group at the C-4 position of the sinapyl alcohol is engaged in the glycosidic bond, forming a phenoxy linkage to the glucose unit.[1]

The connection between the aglycone and the sugar is a defining feature:

- Type: It is an O-glycosidic bond, linking the anomeric carbon (C-1') of the glucose molecule to the C-4 phenolic oxygen of the aglycone.[1][6]
- Stereochemistry: The bond has a β-configuration, meaning the substituent at the anomeric carbon (the aglycone) is in the equatorial position relative to the glucose ring.[2][6] This configuration is crucial for its interaction with biological targets and its enzymatic hydrolysis.

The carbohydrate component is a single D-glucose unit in its stable six-membered ring (pyranose) conformation.[2][6] The β-anomer is the specific stereoisomer present in **syringin**.



Quantitative Structural Data

The structural elucidation of **syringin** is heavily reliant on quantitative spectroscopic data. Below are summaries of its key physical and spectral properties.

Table 1: Physicochemical Properties of Syringin

Property	Value	Reference(s)	
Molecular Formula	C17H24O9	[3][4][6]	
Molecular Weight	372.37 g/mol	[2][3][4]	
Melting Point	192 °C	[2][3][4]	
Appearance	Colorless needle crystals	[3][4]	

 $| \ IUPAC \ Name \ | \ (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-\{4-[(1E)-3-hydroxyprop-1-en-1-yl]-2,6-dimethoxyphenoxy\} oxane-3,4,5-triol \ |[1][6]|$

Table 2: Nuclear Magnetic Resonance (NMR) Data for **Syringin** (in CDCl₃, 400 MHz)



Position	¹H-NMR δ (ppm)	¹³ C-NMR δ (ppm)	Reference(s)
2, 6	6.75 (s, 2H)	105.48	[8]
3, 5	-	154.41	[8]
4	-	135.92	[8]
1	-	135.32	[8]
7	6.55 (d, J=15.9 Hz)	131.32	[8]
8	6.33 (dt, J=15.9, 5.6 Hz)	130.07	[8]
9	4.22 (dd, J=5.5, 1.2 Hz, 2H)	63.62	[8]
3,5-OCH₃	3.86 (s, 6H)	57.05	[8]
1'	4.87	105.37	[8]
2'	3.50 (m)	75.77	[8]
3'	3.43 (m)	78.11	[8]
4'	3.44 (m)	71.38	[8]
5'	3.23 (m)	77.88	[8]

| 6' | 3.81 (m), 3.70 (m) | 62.62 |[8] |

Table 3: Mass Spectrometry (MS) Data for Syringin

Ionization Mode	Observed Ion	m/z	Reference(s)
ESI (Positive)	[M+Na]+	395.2	[8]

| ESI (Negative) | [M-H+formic acid] | 417 | [7] |

Experimental Protocols for Structural Elucidation

Foundational & Exploratory





The determination of **syringin**'s structure relies on a combination of modern spectroscopic and chromatographic techniques.

NMR is the most powerful tool for determining the detailed covalent structure and stereochemistry of natural products like **syringin**.

- Objective: To identify the carbon-hydrogen framework, establish connectivity between atoms, and confirm stereochemical relationships.
- Methodology:
 - Sample Preparation: A pure sample of syringin (typically 1-10 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃; or methanol-d₄, CD₃OD) within an NMR tube.[8][9] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
 - Data Acquisition: The sample is analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][8] A suite of experiments is typically performed:
 - ¹H-NMR: Provides information about the number, environment, and connectivity of protons. Signal multiplicity (singlet, doublet, etc.) and coupling constants (J values) reveal adjacent protons.[10]
 - ¹³C-NMR: Reveals the number and type of carbon atoms (e.g., aromatic, olefinic, aliphatic, methoxy).[10]
 - 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments, such as linking the aglycone to the glucose unit via the glycosidic bond.[8][11]
 - Data Analysis: The collected spectra are processed and interpreted to assign each proton and carbon signal to a specific atom in the molecule, confirming the structure shown previously.



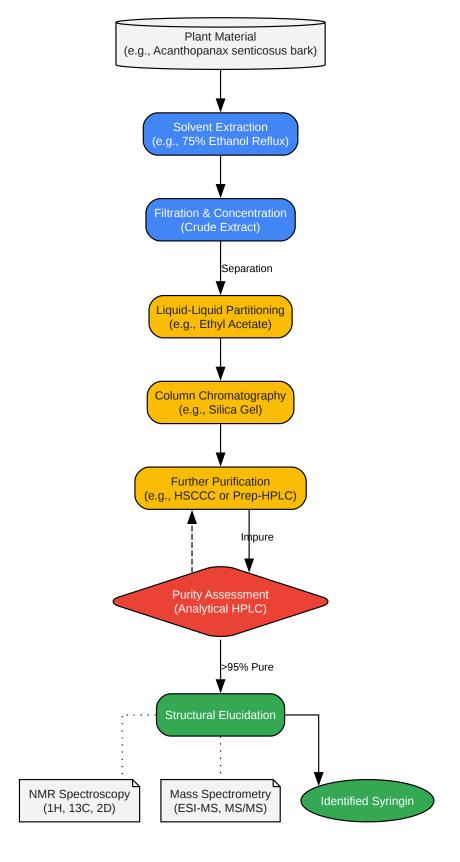
MS is used to determine the precise molecular weight and elemental formula of **syringin** and to gain structural information from its fragmentation patterns.

- Objective: To confirm the molecular formula and provide evidence for the constituent parts of the molecule.
- · Methodology:
 - Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
 - Ionization: Soft ionization techniques like Electrospray Ionization (ESI) are typically used for glycosides as they minimize fragmentation and allow for the observation of the intact molecular ion.[8][12] ESI is highly compatible with liquid chromatography (LC) for online analysis.[12]
 - Analysis: The analysis is commonly performed in positive ion mode. Glycosides like syringin often form adducts with sodium ions, leading to a prominent [M+Na]⁺ peak, which is used to confirm the molecular weight.[6][8]
 - Tandem MS (MS/MS): To gain further structural insight, the molecular ion can be selected and fragmented (e.g., via Collision-Induced Dissociation, CID). The resulting fragment ions can provide evidence for the loss of the sugar moiety, confirming the mass of both the aglycone and the glycan.[13]

Visualization of a Standard Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural identification of **syringin** from a plant source.





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Caption: Workflow for the isolation and identification of syringin.



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